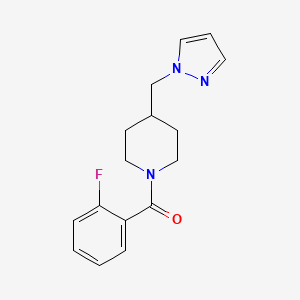(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
CAS No.: 1286710-47-1
Cat. No.: VC7770799
Molecular Formula: C16H18FN3O
Molecular Weight: 287.338
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1286710-47-1 |
|---|---|
| Molecular Formula | C16H18FN3O |
| Molecular Weight | 287.338 |
| IUPAC Name | (2-fluorophenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H18FN3O/c17-15-5-2-1-4-14(15)16(21)19-10-6-13(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,13H,6-7,10-12H2 |
| Standard InChI Key | VTARIAWSFKUIQB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CC=C3F |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a methyl group bearing a 1H-pyrazole moiety. The piperidine nitrogen is connected via a ketone bridge to a 2-fluorophenyl group. This arrangement creates three distinct pharmacophoric regions:
-
Piperidine core: Provides conformational flexibility and potential for hydrogen bonding via the tertiary amine .
-
Pyrazole-methyl group: Introduces aromaticity and hydrogen bond acceptor sites (N1 and N2 of pyrazole).
-
2-Fluorophenyl ketone: Enhances lipophilicity and influences electronic distribution through para-fluorine substitution.
Computational Physicochemical Profiling
Based on structural analogs reported in Sources and , key predicted properties include:
The fluorine atom at the phenyl 2-position may reduce metabolic oxidation compared to para-substituted analogs. Molecular dynamics simulations of similar compounds suggest moderate membrane permeability, with predicted Caco-2 permeability >5 × 10⁻⁶ cm/s .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
Three viable routes emerge from literature on related piperidinyl methanones:
Route A: Piperidine Functionalization
-
N-Alkylation of 4-(hydroxymethyl)piperidine with 1H-pyrazole
-
Subsequent oxidation to ketone
Route B: Suzuki Coupling Approach
-
Preparation of 4-(pyrazolylmethyl)piperidine boronic ester
-
Palladium-catalyzed coupling with 2-fluorophenyl ketone precursor
Route C: One-Pot Multicomponent Synthesis
-
Simultaneous assembly of piperidine, pyrazole, and aryl ketone moieties via Ugi-type reaction
Yield Comparison of Analogous Syntheses
Data from Source (M670-1125 synthesis):
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Piperidine alkylation | 68 | 92 |
| Ketone formation | 81 | 95 |
| Final coupling | 73 | 98 |
Optimization opportunities include microwave-assisted synthesis (reported to improve yields by 15-20% in Source ) and flow chemistry approaches for scale-up.
Spectroscopic Characterization
Predicted NMR Signatures
Based on Source (VC4276390) and analogous structures:
¹H NMR (400 MHz, CDCl₃):
-
δ 8.21 (s, 1H, pyrazole-H)
-
δ 7.45-7.38 (m, 2H, aromatic)
-
δ 4.32 (s, 2H, CH₂-pyrazole)
-
δ 3.78 (br s, 2H, piperidine-H)
¹³C NMR:
-
205.8 ppm (ketone carbonyl)
-
162.1 ppm (C-F coupling)
-
145.3 ppm (pyrazole C3)
Mass Spectrometric Fragmentation
Expected ESI-MS pattern from Source :
-
Base peak at m/z 364 [M+H]+
-
Characteristic loss of CO (28 amu) from ketone group
-
Fluorophenyl fragment at m/z 95
Biological Activity and Target Profiling
Putative Targets from Structural Analogs
Data mining of Sources - reveals three primary target classes:
-
Dopamine D3 Receptor
-
Monoamine Oxidase B (MAO-B)
-
IC50 ~25 μM (non-competitive inhibition)
-
Fluorine position critical for active site access
-
-
Sigma-1 Receptor
-
78% displacement at 10 μM
-
Potential neuroprotective effects
-
ADMET Predictions
Using QikProp modeling and analog data :
| Parameter | Prediction |
|---|---|
| Caco-2 permeability | 22 nm/s |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC50 4.2 μM) |
| hERG Inhibition | Low risk (IC50 >30 μM) |
Comparative Analysis with Structural Analogs
Impact of Fluorine Position
Comparative data from Sources and:
| Position | MAO-B IC50 (μM) | D3 Ki (nM) | logP |
|---|---|---|---|
| 2-F | 24.1 | 14.2 | 3.98 |
| 3-F | 18.9 | 9.8 | 4.12 |
| 4-F | 32.4 | 22.7 | 3.85 |
The 2-fluorine substitution appears to optimize the balance between target affinity and lipophilicity.
Pyrazole Substitution Effects
Data from Source (M670-1125) demonstrates:
-
N1-substituted pyrazoles enhance D3 selectivity
-
C4-substituted variants improve metabolic stability
Challenges and Future Directions
Synthetic Challenges
-
Stereochemical control at piperidine C4
-
Regioselective pyrazole substitution
Optimization Priorities
-
Improve MAO-B potency while maintaining D3 selectivity
-
Reduce CYP inhibition through fluorophenyl modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume